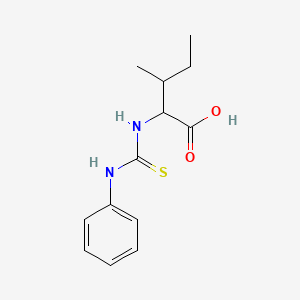
N-(anilinocarbonothioyl)isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(anilinocarbonothioyl)isoleucine, also known as ANIT, is a chemical compound that has been widely used in scientific research due to its unique properties. ANIT is a thioamide derivative of isoleucine and contains an aniline group, which makes it highly reactive and capable of forming covalent bonds with proteins and other molecules in the body.
作用機序
The mechanism of action of N-(anilinocarbonothioyl)isoleucine involves the formation of covalent bonds with proteins through the thioamide group. The aniline group of N-(anilinocarbonothioyl)isoleucine can also react with other molecules in the body, leading to the formation of reactive metabolites. These reactive metabolites can cause cellular damage and have been implicated in the toxicity of N-(anilinocarbonothioyl)isoleucine.
Biochemical and physiological effects:
N-(anilinocarbonothioyl)isoleucine has been shown to cause liver damage in animal models, which is thought to be due to the formation of reactive metabolites. N-(anilinocarbonothioyl)isoleucine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism. These effects of N-(anilinocarbonothioyl)isoleucine have been used to study the role of these enzymes in various physiological processes.
実験室実験の利点と制限
N-(anilinocarbonothioyl)isoleucine is a useful tool in scientific research due to its ability to modify proteins and its potential as a drug target. However, N-(anilinocarbonothioyl)isoleucine can also be toxic to cells and animals, which limits its use in certain experiments. Additionally, the reactivity of N-(anilinocarbonothioyl)isoleucine can make it difficult to control the extent of protein modification, which can affect the interpretation of results.
将来の方向性
There are several potential future directions for research involving N-(anilinocarbonothioyl)isoleucine. One area of interest is the development of N-(anilinocarbonothioyl)isoleucine-based drugs that target specific proteins or enzymes. Another area of interest is the use of N-(anilinocarbonothioyl)isoleucine in the study of protein-protein interactions and protein folding. Additionally, the development of new synthetic methods for N-(anilinocarbonothioyl)isoleucine could lead to improved purity and yield, which would facilitate its use in scientific research.
In conclusion, N-(anilinocarbonothioyl)isoleucine is a unique chemical compound that has been widely used in scientific research due to its ability to modify proteins and its potential as a drug target. While N-(anilinocarbonothioyl)isoleucine has several advantages in scientific research, its toxicity and reactivity can also limit its use in certain experiments. Nevertheless, the potential future directions for research involving N-(anilinocarbonothioyl)isoleucine are numerous, and it will continue to be an important tool in the study of protein function and modification.
合成法
N-(anilinocarbonothioyl)isoleucine can be synthesized by reacting isoleucine with aniline-2-carbonyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(anilinocarbonothioyl)isoleucine as a white crystalline solid. The purity of N-(anilinocarbonothioyl)isoleucine can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(anilinocarbonothioyl)isoleucine has been extensively used in scientific research as a tool to study protein modification and function. N-(anilinocarbonothioyl)isoleucine is capable of forming covalent bonds with proteins, which can lead to the modification of their structure and function. This property of N-(anilinocarbonothioyl)isoleucine has been used to study the role of specific amino acid residues in protein function, as well as to identify potential drug targets.
特性
IUPAC Name |
3-methyl-2-(phenylcarbamothioylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-3-9(2)11(12(16)17)15-13(18)14-10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKBSIJUCVXTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386767 |
Source


|
| Record name | N-(Phenylcarbamothioyl)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5839-71-4 |
Source


|
| Record name | N-(Phenylcarbamothioyl)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5225793.png)
![(3aS*,5S*,9aS*)-5-[4-(4-hydroxy-1-butyn-1-yl)phenyl]-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5225801.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-fluorobenzoyl)oxime hydrochloride](/img/structure/B5225807.png)
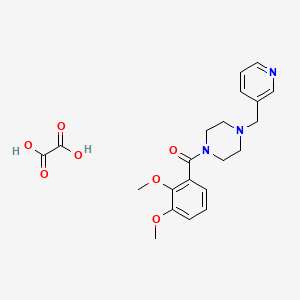
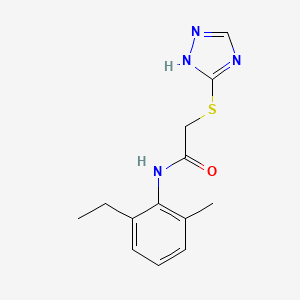
![4-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5225830.png)

![N~1~-ethyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5225849.png)
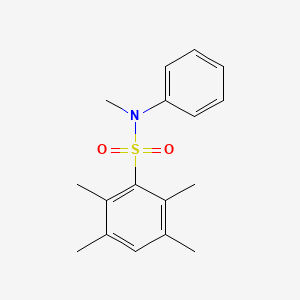
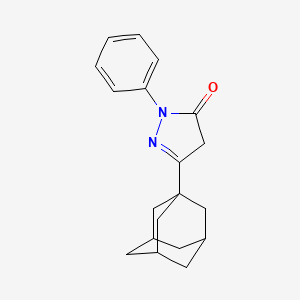
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5225878.png)
![1-{[benzyl(ethyl)amino]methyl}-2-naphthol](/img/structure/B5225882.png)
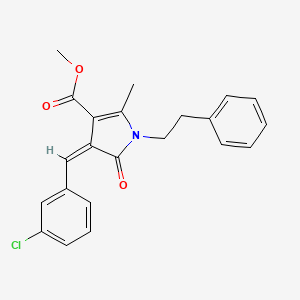
![butyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5225901.png)